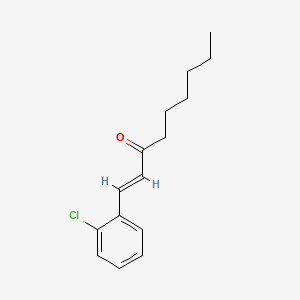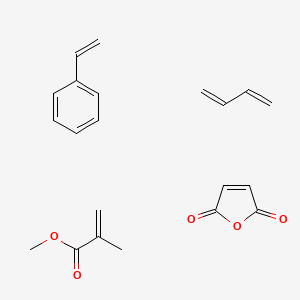
Buta-1,3-diene;furan-2,5-dione;methyl 2-methylprop-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, and 2,5-furandione is a complex polymer that combines multiple monomers to create a material with unique properties. This polymer is used in various industrial applications due to its versatility and performance characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-Propenoic acid, 2-methyl-, methyl ester (methyl methacrylate), 1,3-butadiene, ethenylbenzene (styrene), and 2,5-furandione (maleic anhydride). The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or xylene at elevated temperatures (around 60-80°C) to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Continuous polymerization processes are preferred for large-scale production, ensuring consistent product quality and high efficiency. The resulting polymer is then purified and processed into various forms, such as pellets, films, or coatings, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated polymers.
Applications De Recherche Scientifique
This polymer finds applications in various fields, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of prosthetics, implants, and other medical devices due to its biocompatibility and mechanical properties.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion, durability, and resistance to environmental factors.
Mécanisme D'action
The polymer exerts its effects through its unique molecular structure, which allows it to interact with various substrates and surfaces. The presence of multiple functional groups, such as ester, alkene, and anhydride groups, enables the polymer to form strong bonds with different materials. This interaction is facilitated by the polymer’s ability to undergo chemical reactions, such as cross-linking and grafting, which enhance its mechanical properties and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polymethyl methacrylate (PMMA): A homopolymer of methyl methacrylate, known for its transparency and rigidity.
Styrene-butadiene rubber (SBR): A copolymer of styrene and butadiene, widely used in the rubber industry for its elasticity and durability.
Maleic anhydride copolymers: Polymers containing maleic anhydride, used for their adhesive properties and chemical reactivity.
Uniqueness
The polymer’s uniqueness lies in its combination of monomers, which imparts a balance of rigidity, flexibility, and chemical reactivity. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices, where specific performance characteristics are required.
Propriétés
Numéro CAS |
41529-43-5 |
|---|---|
Formule moléculaire |
C21H24O5 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
buta-1,3-diene;furan-2,5-dione;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H2O3.C4H6/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;5-3-1-2-4(6)7-3;1-3-4-2/h2-7H,1H2;1H2,2-3H3;1-2H;3-4H,1-2H2 |
Clé InChI |
KOTRNBSPZGLFOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Numéros CAS associés |
41529-43-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
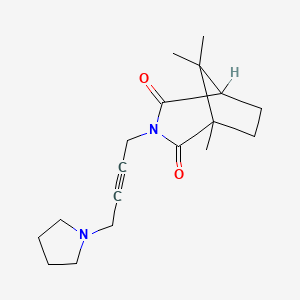

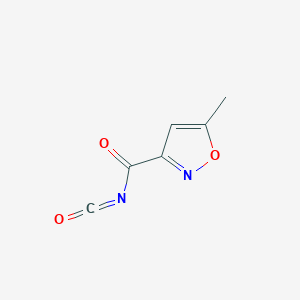
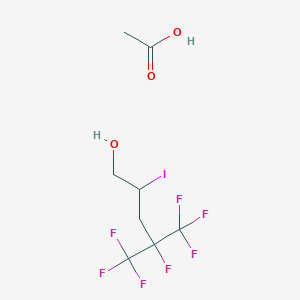

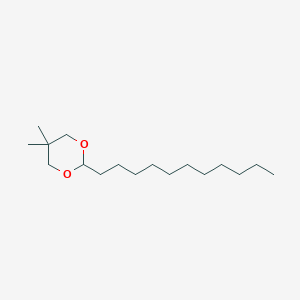
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)

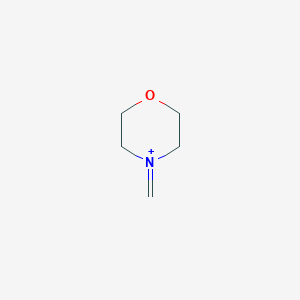
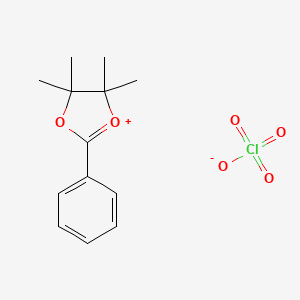
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
